molecular formula C13H19NO2 B1213508 Ifoxetine CAS No. 66208-11-5

Ifoxetine

Cat. No. B1213508
Key on ui cas rn: 66208-11-5
M. Wt: 221.29 g/mol
InChI Key: ZHFIAFNZGWCLHU-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569342B2

Procedure details

Retention times were as follows: (3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 14.5 minutes; (3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 16.5 minutes; (3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 15 minutes; and nM (3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 17 minutes. The identification of each compound was made by optical rotation.
Name
(3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(2,3-dimethylphenoxy)-3-hydroxypiperidine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](C)=[CH:6][CH:5]=[CH:4][C:3]=1[C@H:9]1CCNC[C@H]1O.CC1C(C)=CC=CC=1[C@@H:24]1[CH2:29][CH2:28][NH:27][CH2:26][C@@H:25]1[OH:30].CC1C(C)=CC=CC=1[C@H]1CCNC[C@@H]1[OH:45].CC1C(C)=CC=CC=1[C@@H]1CCNC[C@H]1O>>[CH3:1][C:2]1[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[O:45][CH:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH:25]1[OH:30]

Inputs

Step One
Name
(3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)[C@@H]1[C@@H](CNCC1)O
Step Two
Name
(3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)[C@H]1[C@H](CNCC1)O
Step Three
Name
(3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)[C@@H]1[C@H](CNCC1)O
Step Four
Name
(3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)[C@H]1[C@@H](CNCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
4-(2,3-dimethylphenoxy)-3-hydroxypiperidine
Type
Smiles
CC1=C(OC2C(CNCC2)O)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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